2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a heterocyclic compound that contains a thiadiazine ring. This compound is noteworthy for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the thiadiazine ring imparts unique chemical properties that are the subject of ongoing scientific research.
This compound can be classified under thiadiazines, which are five-membered heterocycles containing sulfur and nitrogen atoms. It is often studied for its biological activities and potential therapeutic applications, particularly in the development of new pharmaceuticals.
The synthesis of 2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid typically involves several key steps:
These methods are essential for obtaining the compound in a form that retains its desired chemical properties while minimizing impurities.
The molecular formula of 2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is . Its molecular weight is approximately 303.73 g/mol. The structural characteristics include:
The InChI key for this compound is provided for further structural elucidation: InChI=1S/C11H10ClN3O4S/c1-5(15)8(12)9(17)14-16(18)13-7(11(18)19)10(2)3/h5H,1-4H3,(H,19)
.
2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with novel properties.
The mechanism of action for 2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors:
Research indicates that this compound exhibits potential therapeutic effects due to these interactions, making it a candidate for drug development.
The physical properties of 2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid include:
The chemical properties include:
The applications of 2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid extend across several scientific fields:
Research continues to explore its full potential across these domains, highlighting its significance in contemporary scientific studies.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: